Cas no 941869-64-3 (2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid)

2-{(4-Chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with a 4-chlorophenyl urea moiety and a carboxylic acid group. This structure imparts unique reactivity and potential for derivatization, making it valuable in pharmaceutical and agrochemical research. The presence of both hydrogen-bonding (urea and carboxylic acid) and hydrophobic (chlorophenyl) groups enhances its utility as an intermediate in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route and stability under standard conditions ensure reproducibility in laboratory applications. The compound’s versatility allows for further functionalization, enabling the development of novel bioactive molecules.
2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid structure
941869-64-3 structure
商品名:2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid
CAS番号:941869-64-3
MF:C11H8ClN3O3S
メガワット:297.717519760132
MDL:MFCD09743146
CID:4660447
PubChem ID:42281663

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
    • 2-(3-(4-Chlorophenyl)ureido)thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]amino]-
    • 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid
    • 941869-64-3
    • F2145-0044
    • 4-Thiazolecarboxylicacid,2-[[[(4-chlorophenyl)amino]carbonyl]amino]-
    • AKOS015956250
    • 2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid
    • EN300-238444
    • 2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid
    • C11H8ClN3O3S
    • 2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid
    • MDL: MFCD09743146
    • インチ: 1S/C11H8ClN3O3S/c12-6-1-3-7(4-2-6)13-10(18)15-11-14-8(5-19-11)9(16)17/h1-5H,(H,16,17)(H2,13,14,15,18)
    • InChIKey: YPGZIXVYVRXHGR-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(O)=O)N=C1NC(NC1=CC=C(Cl)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 296.9974900g/mol
  • どういたいしつりょう: 296.9974900g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 120Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM541679-100mg
2-(3-(4-Chlorophenyl)ureido)thiazole-4-carboxylic acid
941869-64-3 97%
100mg
$241 2024-07-19
TRC
C162486-100mg
2-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
941869-64-3
100mg
$ 115.00 2022-06-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00816669-1g
4-Thiazolecarboxylic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]amino]-
941869-64-3 97%
1g
¥6242.0 2024-04-17
Enamine
EN300-238444-0.1g
2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid
941869-64-3 95%
0.1g
$490.0 2024-06-19
Enamine
EN300-238444-0.25g
2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid
941869-64-3 95%
0.25g
$513.0 2024-06-19
A2B Chem LLC
AV81355-1mg
2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid
941869-64-3 95%
1mg
$245.00 2024-07-18
A2B Chem LLC
AV81355-10g
2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid
941869-64-3 95%
10g
$6375.00 2024-07-18
Enamine
EN300-238444-1g
2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxylic acid
941869-64-3
1g
$557.0 2023-09-15
A2B Chem LLC
AV81355-250mg
2-(([(4-Chlorophenyl)amino]carbonyl)amino)-1,3-thiazole-4-carboxylic acid
941869-64-3 95%
250mg
$572.00 2024-07-18
TRC
C162486-1g
2-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
941869-64-3
1g
$ 615.00 2022-06-06

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid 関連文献

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acidに関する追加情報

Introduction to 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic Acid (CAS No. 941869-64-3)

2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid, with the chemical formula C12H10N2O2Cl, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and pharmacological properties. The presence of both carbamoylamino and carboxylic acid functional groups in its structure suggests potential applications in the development of novel therapeutic agents.

The CAS number 941869-64-3 uniquely identifies this compound and serves as a critical reference point for researchers and chemists working in synthetic organic chemistry and medicinal chemistry. The molecular structure of this compound features a thiazole ring system substituted at the 4-position with a chlorophenyl group, which is further modified by a carbamoylamino moiety at the 2-position and a carboxylic acid group at the 4-position. This specific arrangement of functional groups imparts unique reactivity and binding properties that make it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The 4-chlorophenyl substituent in this molecule may enhance its interaction with biological targets by increasing lipophilicity and improving cell membrane permeability. Additionally, the carbamoylamino group can serve as a hydrogen bond acceptor or participate in salt formation, which is crucial for drug solubility and bioavailability.

The carboxylic acid group at the 4-position of the thiazole ring provides another point of interaction with biological systems. This group can form esters or amides, allowing for further derivatization to create libraries of compounds with tailored properties. The combination of these functional groups makes 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid a versatile building block for medicinal chemists seeking to develop novel small-molecule drugs.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Thiazole derivatives, in particular, have been extensively studied for their potential applications in treating various diseases. For instance, some thiazole-based compounds have shown promise as kinase inhibitors, which are critical targets in cancer therapy. The structural features of 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid make it a candidate for designing inhibitors targeting specific kinases or other enzymes involved in disease pathways.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the thiazole ring system, introduction of the chlorophenyl group, and subsequent functionalization with the carbamoylamino and carboxylic acid groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct complex molecular frameworks efficiently.

In addition to its potential as a drug lead, 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid may find applications in material science and agrochemicals. Its unique structural features could make it useful in designing novel materials with specific electronic or optical properties. Furthermore, derivatives of this compound could serve as intermediates in the synthesis of agrochemicals that exhibit enhanced efficacy against pests or pathogens.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes and eliminates such molecules is crucial for optimizing their therapeutic potential. In vitro studies using cell culture models can provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles. These studies help researchers design analogs with improved pharmacokinetic properties.

In conclusion, 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylic acid (CAS No. 941869-64-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its biological activities and synthetic applications, positioning it as a promising candidate for future drug development efforts.

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